N-(4-fluorophenyl)pyrazin-2-amine
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Overview
Description
N-(4-fluorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H8FN3 It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the following steps:
Condensation Reaction: 4-fluoroaniline is reacted with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate N-(4-fluorophenyl)pyrazin-2-carboxamide.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced derivatives of this compound
Substitution: Substituted phenyl-pyrazine derivatives
Scientific Research Applications
N-(4-fluorophenyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazin-2-amine
- N-(4-bromophenyl)pyrazin-2-amine
- N-(4-methylphenyl)pyrazin-2-amine
Uniqueness
N-(4-fluorophenyl)pyrazin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUUPVOENRDKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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